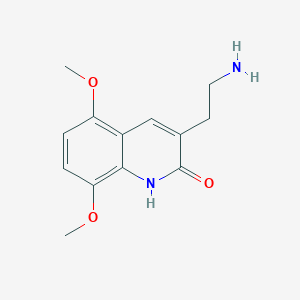![molecular formula C13H15NO4 B6524676 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1017456-97-1](/img/structure/B6524676.png)
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one” is a chemical compound with a molecular formula of C11H12O3 . It is related to 1-(1,3-Benzodioxol-5-yl)-2-butanone .
Synthesis Analysis
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . This may provide some insight into the synthesis of related compounds.Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula, C11H12O3 . The average mass is 192.211 Da and the monoisotopic mass is 192.078644 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula, C11H12O3 . The average mass is 192.211 Da and the monoisotopic mass is 192.078644 Da .Mecanismo De Acción
The mechanism of action of BHMP is not well understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been linked to the anti-inflammatory activity of BHMP.
Biochemical and Physiological Effects
BHMP has been shown to have a variety of biochemical and physiological effects. In animal studies, BHMP has been shown to reduce inflammation and pain, as well as to have anti-cancer and anti-oxidant properties. BHMP has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BHMP in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also highly soluble in a variety of organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to its use in laboratory experiments. BHMP is not very stable and can decompose over time, which can lead to inaccurate results. In addition, BHMP is a relatively new compound and the full range of its effects is not yet known.
Direcciones Futuras
The potential applications of BHMP are still being explored. One potential future direction is the use of BHMP in the development of novel drugs and therapies. BHMP has already been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, and future research may reveal additional therapeutic applications. Another potential future direction is the use of BHMP in the development of new materials and technologies. BHMP has already been used in the development of organic LEDs, and further research may lead to the development of other materials and technologies. Finally, BHMP could be used in the development of new analytical methods and techniques, such as for the detection of various molecules in complex samples.
Métodos De Síntesis
BHMP can be synthesized using a variety of methods. One common method is the reaction of 1,3-dioxole-5-carbaldehyde with 4-hydroxy-2-methylpyridine in the presence of a base such as sodium hydroxide. This reaction produces a 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-onel-5-ylmethyl-4-hydroxymethylpyrrolidin-2-one product. Another method involves the reaction of 1,3-dioxole-5-carbaldehyde with 2-methylpyrrolidine-4-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces a 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-onel-5-ylmethyl-4-hydroxymethylpyrrolidin-2-one product.
Aplicaciones Científicas De Investigación
BHMP is widely used in scientific research applications. It is used in organic synthesis as a precursor for the synthesis of various heterocyclic compounds. It is also used in medicinal chemistry as a starting material for the synthesis of various drugs. BHMP is also used in drug discovery as a tool for the identification of novel compounds with potential therapeutic activity.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-7-10-4-13(16)14(6-10)5-9-1-2-11-12(3-9)18-8-17-11/h1-3,10,15H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOZSLFBIMFBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC3=C(C=C2)OCO3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)
![3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline](/img/structure/B6524601.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)


![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524693.png)


